7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Structural Characteristics of Bicyclo[2.2.1]heptane Core in Heterocyclic Chemistry
The bicyclo[2.2.1]heptane skeleton, commonly referred to as the norbornane framework, is a bridged bicyclic hydrocarbon characterized by two fused cyclopentane rings sharing two adjacent carbon atoms. In the case of 7-azabicyclo[2.2.1]heptane derivatives, one of the bridgehead carbons is replaced by a nitrogen atom, introducing heterocyclic properties that enhance reactivity and molecular diversity. The geometric constraints of this framework result in significant angle strain (approximately 93° at bridgehead carbons) and torsional strain, which collectively lower the activation energy for ring-opening and cycloaddition reactions.
The rigid bicyclic structure enforces a distinct spatial arrangement of substituents, as illustrated in the table below:
| Position | Bond Angles (°) | Key Structural Features |
|---|---|---|
| Bridgehead (C1, C4) | 93–95 | High angle strain due to compressed tetrahedral geometry |
| Bridge (C7) | 108–110 | Reduced strain compared to bridgehead positions |
| Exo/Endo Substituents | Variable | Steric differentiation influences reactivity |
This strain-driven reactivity is particularly advantageous in heterocyclic chemistry, where the bicyclo[2.2.1]heptane core serves as a scaffold for constructing pharmacophores and chiral auxiliaries. For instance, the 7-aza modification introduces a basic nitrogen center capable of participating in hydrogen bonding and acid-base interactions, making it valuable in catalysis and drug design.
The infrared (IR) and nuclear magnetic resonance (NMR) spectra of bicyclo[2.2.1]heptane derivatives typically reveal distinct signatures. The bridgehead protons exhibit upfield shifts in $$ ^1H $$-NMR (δ 1.2–1.8 ppm) due to shielding effects, while carbonyl groups attached to the bicyclic framework show strong C=O stretching vibrations near 1750 cm$$^{-1}$$ in IR spectra. These spectroscopic features aid in structural elucidation and reaction monitoring.
Significance of Tert-Butoxycarbonyl and Methoxycarbonyl Substituents in Molecular Design
The tert-butoxycarbonyl (Boc) and methoxycarbonyl groups are strategically positioned on the bicyclo[2.2.1]heptane core to modulate electronic, steric, and solubility properties. The Boc group, attached to the nitrogen at position 7, serves dual roles:
- Protection of Amines : The Boc group shields the secondary amine from unwanted nucleophilic attack or oxidation during multi-step syntheses. Its cleavage under mild acidic conditions (e.g., trifluoroacetic acid) allows selective deprotection without disrupting the bicyclic framework.
- Steric Modulation : The bulky tert-butyl moiety (van der Waals volume ≈ 120 ų) imposes conformational restrictions, favoring endo selectivity in Diels-Alder reactions and stabilizing transition states in cyclization processes.
The methoxycarbonyl group at position 3 introduces an electron-withdrawing ester functionality, which polarizes adjacent bonds and enhances electrophilicity at the carbonyl carbon. This group participates in nucleophilic acyl substitutions, enabling further derivatization through hydrolysis to carboxylic acids or transesterification reactions.
| Functional Group | Key Properties | Role in Molecular Design |
|---|---|---|
| Tert-butoxycarbonyl | - Hydrolytically stable - Sterically bulky |
- Amine protection - Conformational control |
| Methoxycarbonyl | - Electron-withdrawing - Polar |
- Electrophilic activation - Solubility enhancement |
The synergistic effects of these substituents are exemplified in catalytic applications. For instance, the Boc group’s steric bulk prevents undesired side reactions at the nitrogen center, while the methoxycarbonyl group directs regioselectivity in alkoxycarbonylation reactions. Computational studies of analogous systems reveal that the methoxycarbonyl moiety lowers the energy barrier for CO insertion by 0.32 eV, facilitating efficient carbonylation under ambient conditions.
Properties
Molecular Formula |
C14H21NO6 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)21-13(19)15-7-5-6-8(15)10(12(18)20-4)9(7)11(16)17/h7-10H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
LCFYSYMJGRZXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Core Azabicyclic Scaffold
Reaction Type: Nucleophilic addition to form the bicyclic framework.
- Starting from a suitable precursor such as 2-oxa-5-azabicyclo[2.2.1]heptane derivatives.
- React with aldehydes or ketones under basic conditions to cyclize, forming the azabicyclic core.
- The core structure can be synthesized via intramolecular cyclization of amino alcohols or amino acids, following methods similar to those reported in patent CN105503891A, which describes the synthesis of analogous azabicyclic compounds.
Step 2: Introduction of the Boc Protecting Group
Reaction Type: Carbamate formation.
- React the amine group on the bicyclic core with di-tert-butyl dicarbonate (Boc anhydride).
- Use a base such as triethylamine or sodium bicarbonate in an aprotic solvent like dichloromethane.
- Reaction temperature maintained at 0°C to room temperature.
Core amine + Di-tert-butyl dicarbonate → Boc-protected amine
- The amino group is protected, preventing undesired side reactions in subsequent steps.
Step 3: Introduction of the Methoxycarbonyl (Methyl Ester) Group
Reaction Type: Esterification of carboxylic acid precursor.
- React the free carboxylic acid (or its derivatives) with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Alternatively, direct esterification can be performed via Fischer esterification using methanol and catalytic acid.
- The methyl ester functionality is introduced at the appropriate position on the bicyclic structure to yield the methoxycarbonyl group.
Step 4: Functionalization to Incorporate the Carboxylic Acid
Reaction Type: Oxidation or hydrolysis.
- If the ester is present, hydrolyze under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to yield the free carboxylic acid.
- Alternatively, oxidation of a primary alcohol (if present) to a carboxylic acid using oxidants like potassium permanganate or sodium periodate.
- The oxidation step must be controlled to prevent over-oxidation or degradation of the bicyclic framework.
Step 5: Final Oxidation to the Carboxylic Acid
Reaction Type: Oxidative cleavage.
- Use sodium periodate (NaIO₄) in the presence of ruthenium trichloride (RuCl₃) as catalysts.
- Reaction performed in a biphasic mixture of water and an organic solvent such as acetonitrile.
- Stirring overnight at room temperature ensures complete oxidation.
- Conversion of intermediate functionalities into the target carboxylic acid group, completing the synthesis of 7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid .
Data Table Summarizing Key Reagents and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Precursors (amines, aldehydes) | - | Room temp | - | Formation of core bicyclic structure |
| 2 | Carbamate formation | Di-tert-butyl dicarbonate | Dichloromethane | 0°C to RT | High | Protects amino group |
| 3 | Esterification | Methyl iodide / Dimethyl sulfate | Potassium carbonate, methanol | RT | >70% | Introduces methoxycarbonyl group |
| 4 | Hydrolysis/Oxidation | NaOH / KMnO₄ | Ethanol / Water | Reflux | Variable | Converts ester to acid or oxidizes alcohol |
| 5 | Oxidation | Sodium periodate, ruthenium trichloride | Acetonitrile/water | RT | >80% | Final oxidation to carboxylic acid |
Notes on Methodology and Precautions
- Protection Strategy: The Boc group safeguards the amine during multiple transformations, preventing side reactions.
- Selectivity in Oxidation: Controlled conditions are essential to avoid over-oxidation, especially during the sodium periodate step.
- Purification: Use silica gel chromatography after each critical step to ensure purity, employing suitable solvent systems as indicated.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy should be used to confirm reaction completion and structure.
Chemical Reactions Analysis
Types of Reactions
7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group for amines, preventing unwanted side reactions during synthesis. The methoxycarbonyl group can participate in esterification reactions, forming esters with various alcohols. The azabicycloheptane core provides a rigid framework that can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and applications of the target compound with related bicyclic derivatives:
Physicochemical and Pharmacological Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to esters like the methoxycarbonyl derivative .
- Conformational Strain : The bicyclo[2.2.1]heptane core introduces ~6.5 kcal/mol rotational barrier reduction for N–CO bonds compared to unstrained analogs, enhancing rigidity .
- Biological Activity: While the target compound lacks direct pharmacological activity, its structural analogs (e.g., epibatidine) exhibit sub-nanomolar affinity for nicotinic receptors (Ki = 0.045 nM) .
Biological Activity
7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with potential applications in medicinal chemistry, particularly as a ligand for neurotransmitter receptors. This article delves into its biological activity, including its interactions with dopamine transporters, synthesis, and potential therapeutic implications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- IUPAC Name : 7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- CAS Number : 9991928
Interaction with Dopamine Transporters
Research indicates that derivatives of the azabicyclo[2.2.1]heptane structure exhibit significant interactions with dopamine transporters (DAT). A study evaluating various stereoisomers of related compounds found that these derivatives bind to the DAT with affinities that are considerably lower than cocaine, suggesting a different mechanism of action. The Ki values for these compounds ranged from 5 to 96 µM, demonstrating a 100-3000-fold reduction in potency compared to cocaine .
Synthesis and Evaluation
The synthesis of 7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves several steps, including the protection of functional groups to enhance stability and reactivity during reactions. The compound can be synthesized through a multi-step process that includes:
- Formation of the bicyclic structure.
- Introduction of the tert-butoxycarbonyl (Boc) protecting group.
- Addition of the methoxycarbonyl group.
Study on Binding Affinities
A comparative study on the binding affinities of various azabicyclo compounds at the dopamine transporter revealed that the 3α-phenyl isomers were more potent than their 3β counterparts, indicating that slight structural changes can significantly affect biological activity .
| Compound | Structure | Ki (µM) | Relative Potency |
|---|---|---|---|
| Compound A | 3α-phenyl | 5 | More potent |
| Compound B | 3β-phenyl | 96 | Less potent |
Molecular Modeling Studies
Molecular modeling studies have shown that the rigid structure of azabicyclo compounds influences their binding properties and selectivity towards various receptors. These studies suggest that modifications in the bicyclic framework can lead to enhanced efficacy as potential therapeutic agents targeting dopaminergic pathways .
Safety and Handling
The compound is classified under GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Proper safety measures should be taken when handling this compound, including using personal protective equipment (PPE) such as gloves and goggles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
